

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

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Compound of Interest

Compound Name: Alkyne-Val-Cit-PAB-OH

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Introduction

Antibody-drug conjugates (ADCs) represent a powerful and rapidly evolving class of targeted cancer therapeutics.^{[1][2][3]} These complex biopharmaceuticals leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.^{[2][4]} The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC.^[5] This guide provides a comprehensive technical overview of cleavable linkers, which are designed to release their cytotoxic cargo in response to specific triggers within the tumor microenvironment or inside cancer cells.

Cleavable linkers are engineered to be stable in the systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues.^{[5][6]} Upon reaching the target tumor, these linkers are designed to break, liberating the cytotoxic agent to exert its cell-killing effect.^[7] The strategic advantage of cleavable linkers lies in their ability to facilitate the "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.^[8]

This guide will delve into the major classes of cleavable linkers, their mechanisms of action, quantitative data on their performance, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental processes.

Types of Cleavable Linkers and Their Mechanisms of Action

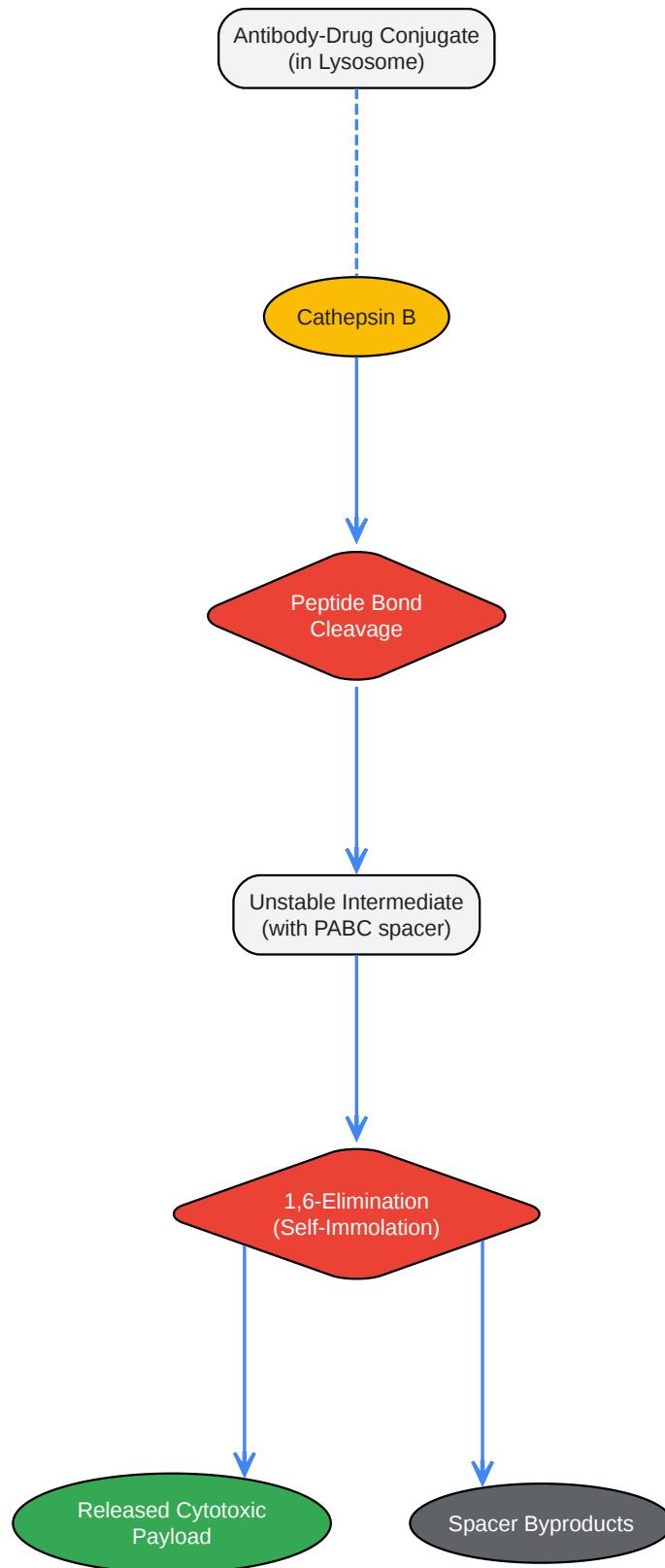
Cleavable linkers are broadly categorized based on their cleavage mechanism, which is designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.^{[9][10]} The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, primarily cathepsins, which are highly expressed in the lysosomes of tumor cells.^{[9][11]} These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these lysosomal proteases.

Mechanism of Action: The most extensively used protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).^{[11][12]} This linker is often used in conjunction with a self-immolative spacer, such as para-aminobenzyl carbamate (PABC).^[13] Following internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline and the PABC spacer.^{[12][13]} This cleavage initiates a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified cytotoxic payload.^[13] Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been successfully employed.^[11]

A diagram illustrating the cleavage of a Val-Cit-PABC linker is presented below:

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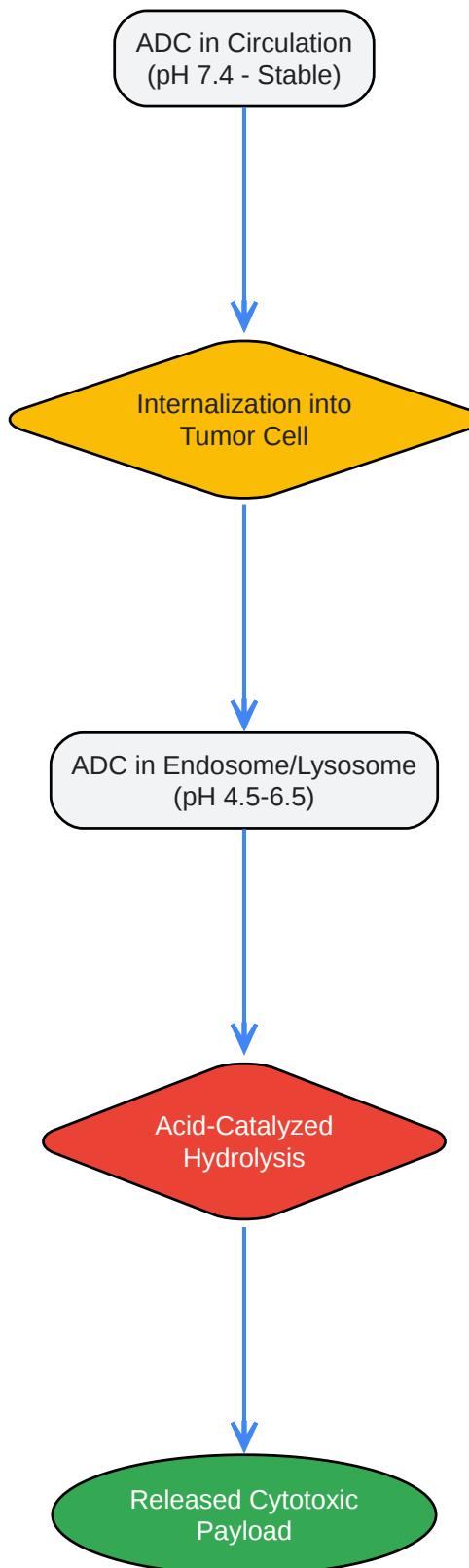
Cleavage mechanism of a protease-sensitive Val-Cit-PABC linker.

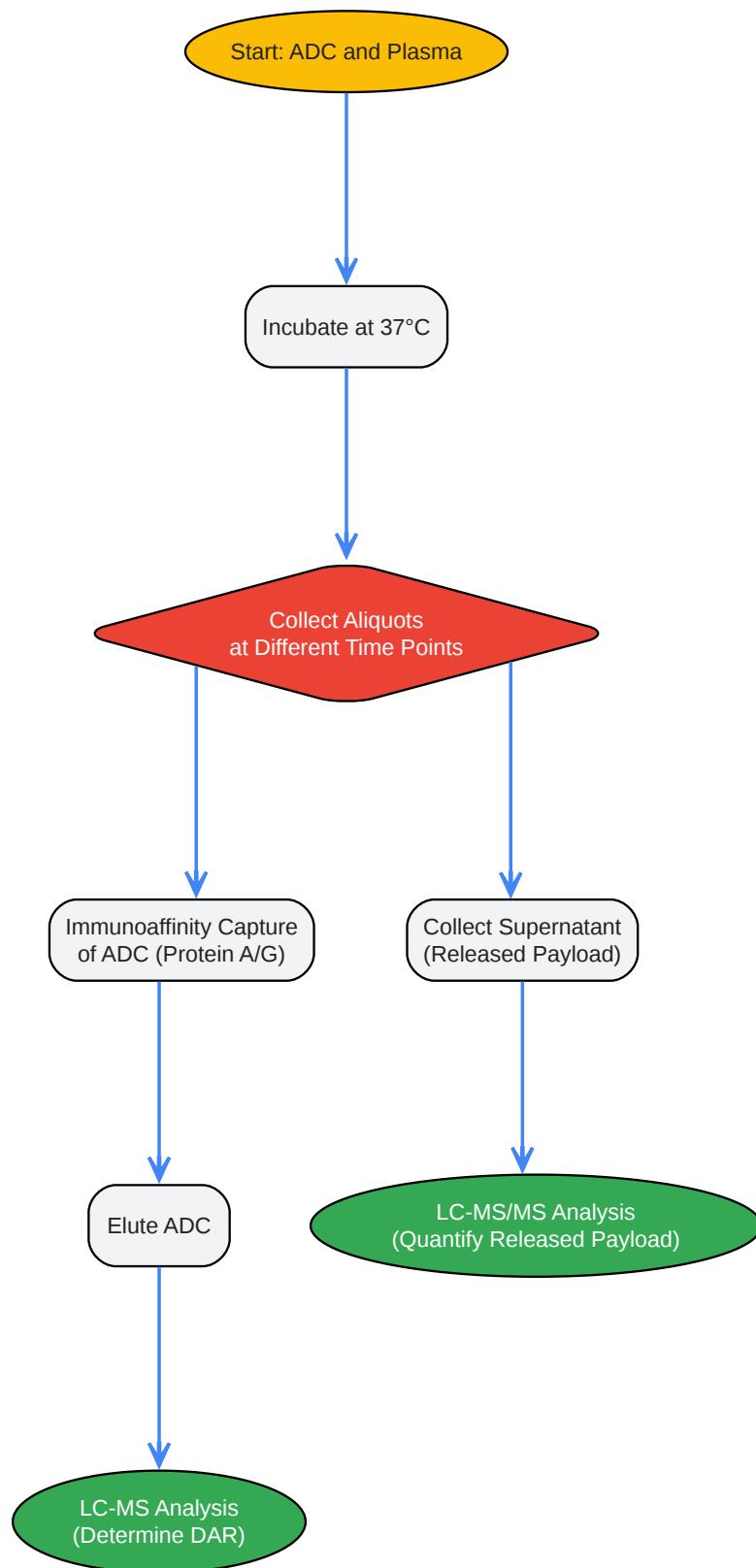
pH-Sensitive Linkers

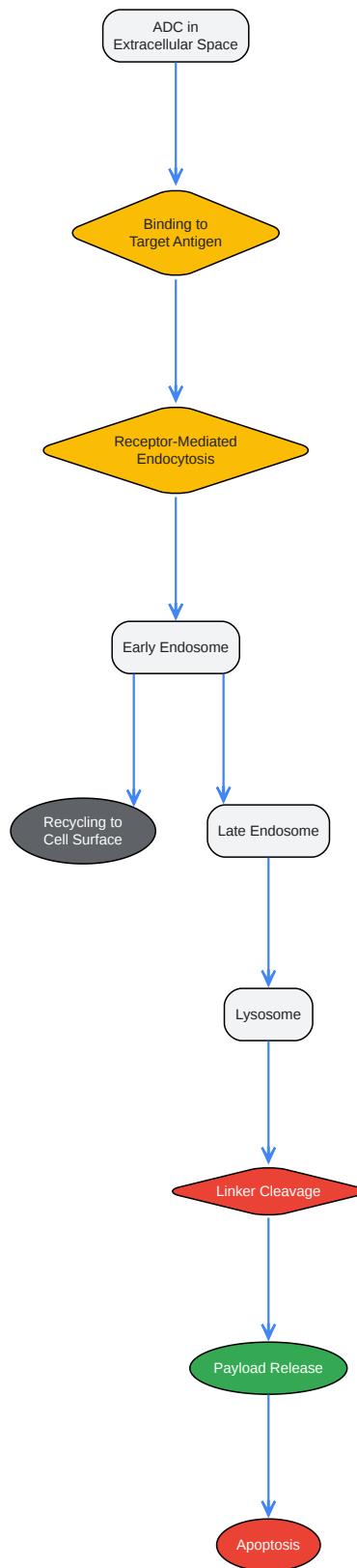
pH-sensitive linkers, also known as acid-labile linkers, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[\[6\]](#)[\[10\]](#)[\[14\]](#) Hydrazone linkers are the most common type of pH-sensitive linker.[\[10\]](#)[\[11\]](#)

Mechanism of Action: ADCs with hydrazone linkers are internalized into tumor cells and trafficked to endosomes and then lysosomes. The lower pH in these compartments protonates the hydrazone nitrogen, making it susceptible to hydrolysis.[\[11\]](#) This acid-catalyzed hydrolysis cleaves the linker, releasing the cytotoxic payload.[\[10\]](#) The rate of cleavage is dependent on the specific structure of the hydrazone and the pH of the environment.[\[11\]](#)

Below is a diagram illustrating the general mechanism of a pH-sensitive linker:







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